molecular formula C9H15IO2 B6609285 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers CAS No. 2168703-19-1

2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers

Cat. No.: B6609285
CAS No.: 2168703-19-1
M. Wt: 282.12 g/mol
InChI Key: BHTOMWNDHOGNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, or 2-IMOH, is a synthetic organic compound that belongs to the family of heterocyclic compounds. It is a mixture of diastereomers, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space. 2-IMOH is an important building block for the synthesis of a variety of biologically active compounds. It has been used in a number of scientific research applications, including drug discovery, drug delivery, and biocatalysis.

Scientific Research Applications

2-IMOH has a variety of scientific research applications. It has been used in drug discovery and drug delivery, as it can be used to synthesize a variety of biologically active compounds. It has also been used in biocatalysis, as it can be used to facilitate the reaction of a variety of substrates. Additionally, it has been used in the synthesis of chiral compounds, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space.

Mechanism of Action

The mechanism of action of 2-IMOH is not completely understood. However, it is believed that the reaction of an aldehyde with an iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques. Additionally, it is believed that the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid or the reaction of an aldehyde with an alkyl iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques.
Biochemical and Physiological Effects
2-IMOH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and it has been used in the synthesis of a variety of biologically active compounds. Additionally, it has been used in the synthesis of chiral compounds, which can be used to treat a variety of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-IMOH for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used to synthesize a variety of biologically active compounds, and it can be used to facilitate the reaction of a variety of substrates. The limitations of using 2-IMOH for laboratory experiments include its potential to produce toxic byproducts, and its potential to produce a mixture of diastereomers, which can be difficult to separate.

Future Directions

For 2-IMOH research include further exploration of its potential to inhibit the growth of cancer cells, its potential to be used in the synthesis of chiral compounds, and its potential to be used in drug delivery. Additionally, further research could be done to explore the potential of 2-IMOH to be used in biocatalysis, and to explore its potential to be used in the synthesis of other biologically active compounds. Additionally, further research could be done to explore the potential of 2-IMOH to be used in the synthesis of other heterocyclic compounds.

Synthesis Methods

2-IMOH can be synthesized through a variety of methods. The most common method is a reaction of an aldehyde with an iodide in the presence of a base. This reaction produces a mixture of diastereomers, which can be separated by chromatographic techniques. Other methods for synthesizing 2-IMOH include the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid, and the reaction of an aldehyde with an alkyl iodide in the presence of a base.

Properties

IUPAC Name

2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTOMWNDHOGNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2C1COCC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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